![molecular formula C15H24N2O2 B2586360 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine CAS No. 669067-80-5](/img/structure/B2586360.png)
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine
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Overview
Description
“4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine” is a compound with the molecular weight of 264.37 . It is also known as 4-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)butylamine .
Synthesis Analysis
The synthesis of this compound involves a combination of two synthetic methods: the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . The diastereomeric morpholinone derivative N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one formed in the Petasis reaction was further transformed into 1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid via Pomeranz–Fritsch–Bobbitt cyclization .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H24N2O2/c1-18-14-9-12-5-8-17(7-4-3-6-16)11-13(12)10-15(14)19-2/h9-10H,3-8,11,16H2,1-2H3 . This indicates the molecular structure of the compound.Chemical Reactions Analysis
The compound is involved in the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization . These reactions are crucial in the synthesis of the compound.Physical And Chemical Properties Analysis
This compound is an oil at room temperature . The compound is soluble in 1N NaOH in methanol .Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it a potential candidate for drug discovery. Researchers have explored its interactions with biological targets, including receptors and enzymes. By modifying its chemical scaffold, scientists aim to design novel pharmaceuticals for various therapeutic areas, such as neurology, oncology, and cardiovascular diseases .
Pictet–Spengler Reaction and Tetrahydroisoquinolines
The synthesis of 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine involves the Pictet–Spengler reaction. This classic transformation combines phenylethylamine with dimethoxymethane in the presence of aqueous HCl to yield tetrahydroisoquinolines (THIQs). Researchers have explored variations of this reaction to access diverse THIQ derivatives .
Enantioselective Synthesis
Efforts to synthesize enantiopure compounds have led to the development of methods for preparing (–)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid. Researchers have employed a combination of the Petasis reaction and Pomeranz–Fritsch–Bobbitt cyclization to achieve this goal. The yields and enantioselectivity depend on the specific synthetic route and reagents used .
Biological Activity Studies
Scientists have investigated the biological effects of related compounds with similar structural motifs. These studies involve assessing cytotoxicity, receptor binding, and enzymatic inhibition. While specific data on 4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-yl)butan-1-amine are limited, understanding its biological activity is crucial for potential therapeutic applications .
Melting Point Determination
Experimental characterization includes measuring the melting point of the compound. Researchers use techniques like the Boetius apparatus to determine its solid-state behavior. Accurate melting point data aid in compound identification and quality control .
Structure–Activity Relationships (SAR)
Researchers explore SAR by synthesizing analogs and evaluating their biological properties. By systematically modifying different regions of the molecule, they gain insights into which structural features are essential for activity. SAR studies guide further optimization and lead to more potent derivatives .
Safety And Hazards
properties
IUPAC Name |
4-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-18-14-9-12-5-8-17(7-4-3-6-16)11-13(12)10-15(14)19-2/h9-10H,3-8,11,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGKUCNGRZSPDQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CCCCN)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-2-YL)butan-1-amine |
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